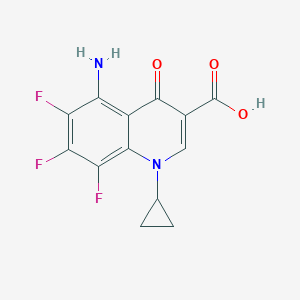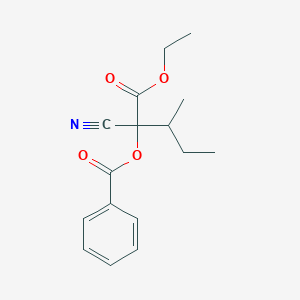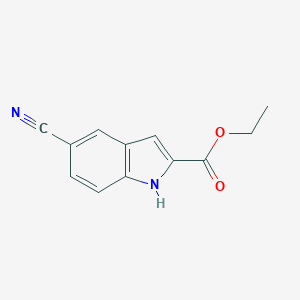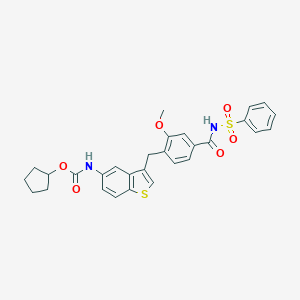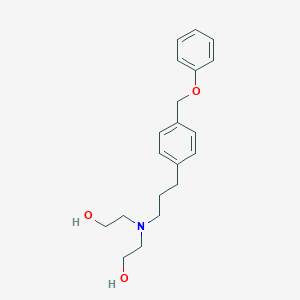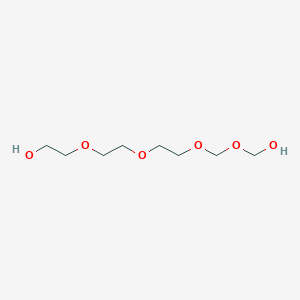
2,4,7,10-Tetraoxadodecane-1,12-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7,10-Tetraoxadodecane-1,12-diol, also known as crown ether, is a cyclic polyether that has been widely used in scientific research due to its unique chemical and physical properties. Crown ether has a high affinity for cations, which makes it an excellent candidate for applications in separation, ion transport, and catalysis.
Wirkmechanismus
Crown ether binds to cations through a process called complexation. The cyclic structure of 2,4,7,10-Tetraoxadodecane-1,12-diol ether allows the molecule to encapsulate the cation, forming a stable complex. The stability of the complex depends on the size of the cation and the size of the 2,4,7,10-Tetraoxadodecane-1,12-diol ether ring.
Biochemische Und Physiologische Effekte
Crown ether has no known biochemical or physiological effects on living organisms. However, it is important to note that 2,4,7,10-Tetraoxadodecane-1,12-diol ether is toxic and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
Crown ether has several advantages for use in lab experiments. It is easy to synthesize, has a high selectivity for cations, and is relatively inexpensive. However, 2,4,7,10-Tetraoxadodecane-1,12-diol ether has limitations, including its toxicity and the fact that it can only bind to certain cations.
Zukünftige Richtungen
There are several future directions for research on 2,4,7,10-Tetraoxadodecane-1,12-diol ether. One area of interest is the development of new methods for synthesizing 2,4,7,10-Tetraoxadodecane-1,12-diol ether with different ring sizes and functional groups. Another area of interest is the use of 2,4,7,10-Tetraoxadodecane-1,12-diol ether in drug delivery and medical applications. Finally, there is potential for the use of 2,4,7,10-Tetraoxadodecane-1,12-diol ether in the development of new materials with unique properties.
Synthesemethoden
The most common method for synthesizing 2,4,7,10-Tetraoxadodecane-1,12-diol ether is through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide. The reaction produces a cyclic ether with a 2,4,7,10-Tetraoxadodecane-1,12-diol-shaped structure, which is why it is called 2,4,7,10-Tetraoxadodecane-1,12-diol ether.
Wissenschaftliche Forschungsanwendungen
Crown ether has been extensively used in scientific research due to its ability to selectively bind to cations. This property has been exploited in a variety of applications, including separation and purification of metals, ion transport, and catalysis.
Eigenschaften
CAS-Nummer |
100208-38-6 |
|---|---|
Produktname |
2,4,7,10-Tetraoxadodecane-1,12-diol |
Molekularformel |
C8H18O6 |
Molekulargewicht |
210.22 g/mol |
IUPAC-Name |
2-[2-[2-(hydroxymethoxymethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C8H18O6/c9-1-2-11-3-4-12-5-6-13-8-14-7-10/h9-10H,1-8H2 |
InChI-Schlüssel |
ZEAFLXVVHBSTHI-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCOCO)O |
Kanonische SMILES |
C(COCCOCCOCOCO)O |
Andere CAS-Nummern |
100208-38-6 |
Synonyme |
2,4,7,10-tetraoxadodecane-1,12-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



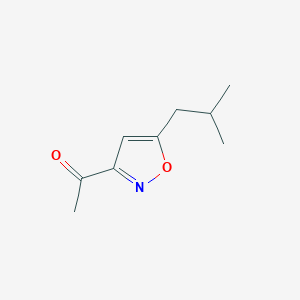



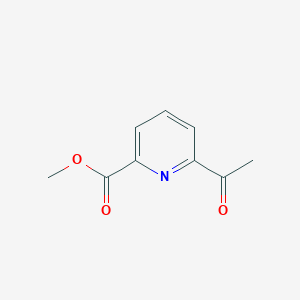
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
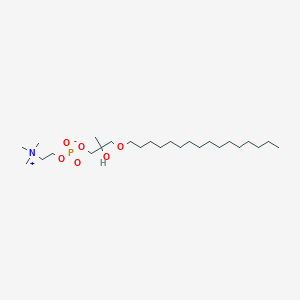
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
